Bis(tributylstannyl) itaconate
Description
Properties
IUPAC Name |
bis(tributylstannyl) 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4.6C4H9.2Sn/c1-3(5(8)9)2-4(6)7;6*1-3-4-2;;/h1-2H2,(H,6,7)(H,8,9);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQUDAPBSFLSL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CC(=C)C(=O)O[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180404 | |
| Record name | 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-26-6 | |
| Record name | 1,4-Bis(tributylstannyl) 2-methylenebutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25711-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, ((methylenesuccinyl)dioxy)bis(tributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo-6,11-dioxa-5,12-distannahexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bis Tributylstannyl Itaconate
Precursor Chemistry and Starting Material Selection for Organotin Itaconate Synthesis
The foundation of synthesizing bis(tributylstannyl) itaconate lies in the appropriate choice of precursors. These include the itaconate source and the tributyltin-donating reagent.
Itaconate Source : The primary starting material is typically itaconic acid (2-methylenesuccinic acid). nih.gov This bio-derived dicarboxylic acid possesses two carboxyl groups available for esterification and an alpha,beta-unsaturated double bond, which is generally preserved during the synthesis. mdpi.com Alternatively, derivatives like itaconic anhydride (B1165640) or simple alkyl esters of itaconic acid could be employed in transesterification reactions.
Tributylstannyl Source : A common and highly reactive precursor for introducing the tributylstannyl group is bis(tributyltin) oxide (TBTO). This organotin oxide readily reacts with carboxylic acids to form the corresponding stannyl (B1234572) ester and water as the sole byproduct. Other potential precursors include tributyltin chloride or tributyltin hydrides, although their reaction pathways would differ. sigmaaldrich.comwikipedia.org
The selection of these starting materials is guided by factors such as commercial availability, reactivity, and the nature of the byproducts formed during the reaction.
| Precursor | Chemical Formula | Role in Synthesis | Typical Reaction Partner |
|---|---|---|---|
| Itaconic Acid | C₅H₆O₄ | Provides the dicarboxylate backbone | Bis(tributyltin) oxide |
| Bis(tributyltin) oxide | (C₄H₉)₃SnOSn(C₄H₉)₃ | Source of tributylstannyl groups | Itaconic Acid |
| Tributyltin chloride | (C₄H₉)₃SnCl | Alternative source of tributylstannyl groups | Itaconate salt |
Direct Esterification and Transesterification Approaches
The formation of the ester linkages in bis(tributylstannyl) itaconate is primarily achieved through direct esterification or, less commonly, transesterification.
Direct Esterification : This is the most straightforward approach, involving the direct reaction between itaconic acid and a tributyltin precursor like bis(tributyltin) oxide. The reaction is an equilibrium process where water is eliminated. To drive the reaction to completion, the water is typically removed as it is formed, often by azeotropic distillation with a solvent like toluene (B28343). gelest.com This method is favored for its simplicity and high conversion rate when water is efficiently removed.
Transesterification : This approach involves the reaction of a simple ester of itaconic acid (e.g., dimethyl itaconate or dibutyl itaconate) with a tributyltin-containing compound. gelest.comresearchgate.net For instance, reacting dibutyl itaconate with a tributyltin alkoxide could yield the desired product. researchgate.net Transesterification reactions are also equilibrium-driven and often require a catalyst and the removal of the alcohol byproduct (e.g., butanol) to proceed to completion. gelest.com Diorganotin compounds such as dibutyltin (B87310) oxide are frequently used as catalysts in transesterification reactions. gelest.com
| Method | Reactants | Byproduct | Key Requirement |
|---|---|---|---|
| Direct Esterification | Itaconic Acid + Bis(tributyltin) oxide | Water | Removal of water |
| Transesterification | Alkyl Itaconate + Tributyltin Alkoxide | Alcohol | Removal of alcohol, often requires a catalyst |
Stoichiometric and Catalytic Pathways for Tributylstannyl Group Introduction
The introduction of the two tributylstannyl groups can be achieved through stoichiometric or catalytic processes, depending on the chosen precursors.
Stoichiometric Pathway : The reaction between itaconic acid and bis(tributyltin) oxide is a classic example of a stoichiometric reaction. A molar ratio of 1:1 of itaconic acid to bis(tributyltin) oxide is used, corresponding to a 2:1 molar ratio of the carboxylic acid groups to the organotin oxide, to ensure the formation of the diester. No catalyst is typically required for this reaction, as the inherent reactivity of the precursors is sufficient, especially at elevated temperatures.
Catalytic Pathways : While the direct synthesis from bis(tributyltin) oxide is stoichiometric, organotin compounds themselves are well-known catalysts for esterification and transesterification reactions. wikipedia.orggelest.com For example, compounds like dibutyltin dilaurate or monobutyltin (B1198712) compounds are effective catalysts for forming standard esters. gelest.com In the context of synthesizing bis(tributylstannyl) itaconate via a transesterification route from an alkyl itaconate, a diorganotin catalyst like dibutyltin oxide might be employed to facilitate the ester exchange. gelest.com
Optimization of Reaction Conditions and Solvent Systems
Optimizing reaction conditions is crucial for maximizing the yield and purity of bis(tributylstannyl) itaconate while minimizing side reactions, such as isomerization of the itaconate double bond. mdpi.com
Temperature : Esterification reactions involving organotin compounds are typically conducted at elevated temperatures, often above 150°C, to facilitate the reaction and aid in the removal of volatile byproducts like water or alcohol. gelest.comnih.gov However, for itaconic acid derivatives, temperatures are carefully controlled, as temperatures exceeding 150°C can significantly increase the rate of isomerization to less reactive mesaconic and citraconic forms. mdpi.com
Solvent System : The choice of solvent is critical. For direct esterification, a non-polar, water-immiscible solvent such as toluene or xylene is often used. These solvents form an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus, thereby driving the reaction equilibrium towards the product. gelest.com Solvent-free, or "neat," conditions are also possible, particularly if the reaction mixture remains a stirrable liquid at the reaction temperature. nih.gov
Reaction Time : The duration of the reaction can range from a few hours to over 24 hours, depending on the temperature, efficiency of byproduct removal, and reactivity of the substrates. researchgate.net The reaction progress is often monitored by tracking the amount of water collected or by analytical techniques like infrared spectroscopy to observe the disappearance of the carboxylic acid hydroxyl peak.
| Parameter | Typical Range/Condition | Purpose |
|---|---|---|
| Temperature | 100 - 150 °C | To increase reaction rate while minimizing isomerization mdpi.com |
| Solvent | Toluene, Xylene, or Solvent-free | Azeotropic removal of water gelest.com |
| Catalyst | None (for direct esterification); Diorganotin compounds (for transesterification) gelest.com | To facilitate ester exchange in transesterification |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation and side reactions at high temperatures |
Purification Techniques for Isolating Bis(tributylstannyl) Itaconate
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The purification of organotin compounds requires specific techniques due to their physical properties. google.com
Column chromatography is a highly effective method for purifying organotin compounds. researchgate.net
Stationary Phase : Silica (B1680970) gel (SiO₂) is commonly used. researchgate.net In some cases, to prevent the hydrolysis of the tin-ester bond by acidic silica, the silica gel can be neutralized or treated with a base like potassium carbonate. researchgate.net Alumina has also been reported as a stationary phase for the purification of certain organotin esters. researchgate.net
Mobile Phase (Eluent) : Arylstannanes and other non-polar organotin compounds are typically eluted with very non-polar solvents. researchgate.net A common eluent system would be a mixture of hexane (B92381) or petroleum ether with a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. researchgate.net The separation relies on the difference in polarity between the desired product and impurities.
High-performance liquid chromatography (HPLC), particularly reversed-phase chromatography on a C18 column, is another powerful technique used for the separation and analysis of various organotin species. nih.gov
For solid compounds, recrystallization is a standard purification method. However, many lower tetraalkyltin compounds and their ester derivatives, including likely bis(tributylstannyl) itaconate, are liquids or oils at room temperature, making recrystallization unsuitable. gelest.com
Distillation is a more appropriate method for purifying liquid organotin compounds. google.com
Vacuum Distillation : Due to the high boiling points of organotin esters, distillation must be performed under high vacuum to prevent thermal decomposition. researchgate.net Techniques like Kugelrohr distillation are particularly useful for purifying small to moderate quantities of high-boiling liquids, as this method minimizes the thermal stress on the compound. researchgate.net This is often the preferred method for removing volatile impurities or for the final purification of the liquid product. researchgate.net
Atom Economy and Green Chemistry Considerations in Synthesis
The predominant synthetic route to Bis(tributylstannyl) itaconate involves the reaction of itaconic acid with two equivalents of bis(tributyltin) oxide. This reaction is typically conducted in a solvent such as toluene and driven to completion by the azeotropic removal of water, a byproduct of the esterification process.
A plausible reaction scheme is as follows:
Itaconic Acid + 2 Bis(tributyltin) oxide → Bis(tributylstannyl) itaconate + Water
From a green chemistry perspective, this synthesis has both advantages and drawbacks. The direct esterification is a relatively straightforward reaction. However, the use of an organotin reagent and a volatile organic solvent like toluene raises environmental and safety concerns.
Atom Economy Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
For the synthesis of Bis(tributylstannyl) itaconate from itaconic acid and bis(tributyltin) oxide, the atom economy can be calculated as follows:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Itaconic Acid | C₅H₆O₄ | 130.10 |
| Bis(tributyltin) oxide | C₂₄H₅₄OSn₂ | 596.08 |
| Bis(tributylstannyl) itaconate | C₂₉H₅₈O₄Sn₂ | 708.18 |
| Water | H₂O | 18.02 |
Calculation:
Molecular weight of desired product (Bis(tributylstannyl) itaconate): 708.18 g/mol
Molecular weight of reactants:
Itaconic Acid: 130.10 g/mol
2 x Bis(tributyltin) oxide: 2 * 596.08 g/mol = 1192.16 g/mol
Total molecular weight of reactants: 130.10 + 1192.16 = 1322.26 g/mol
Atom Economy (%) = (Molecular weight of desired product / Total molecular weight of reactants) x 100
Atom Economy (%) = (708.18 / 1322.26) x 100 ≈ 53.56%
This calculation reveals a moderate atom economy. A significant portion of the reactant mass is converted into the byproduct, water. While water is a benign byproduct, a lower atom economy indicates that a substantial amount of the starting materials does not end up in the final product, which is a key consideration in green chemistry.
Green Chemistry Principles in Practice
Several of the twelve principles of green chemistry are relevant to the synthesis of Bis(tributylstannyl) itaconate:
Prevention: Ideally, synthetic methods should be designed to prevent the formation of waste. The generation of water as a byproduct in this synthesis is unavoidable through this specific route.
Atom Economy: As calculated, the atom economy is not optimal. Research into alternative synthetic pathways with higher atom economy would be a valuable pursuit in aligning with green chemistry principles.
Less Hazardous Chemical Syntheses: The use of organotin compounds, such as bis(tributyltin) oxide, is a significant concern. Organotins are known for their toxicity. Developing synthetic routes that avoid or use less hazardous tin reagents would be a substantial improvement.
Safer Solvents and Auxiliaries: The use of toluene as a solvent for azeotropic distillation is common but not ideal from a green chemistry standpoint due to its volatility and potential health and environmental impacts. Exploring solvent-free conditions or the use of greener solvents would enhance the sustainability of the process.
Structural Elucidation and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Bis(tributylstannyl) itaconate. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹¹⁹Sn), a complete picture of the molecule's structure can be assembled.
Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the molecule. The spectrum of Bis(tributylstannyl) itaconate shows distinct signals corresponding to the itaconate backbone and the tributyltin moieties. The protons of the methylene (B1212753) group (=CH₂) in the itaconate structure typically appear as two distinct signals, indicating they are chemically non-equivalent. The methylene protons of the succinate (B1194679) portion of the itaconate also give rise to characteristic signals. The butyl groups attached to the tin atoms produce a series of overlapping multiplets in the upfield region of the spectrum, characteristic of the -CH₂- and -CH₃ groups.
A representative ¹H NMR spectrum of a related compound, dibutyl itaconate, shows signals for the vinylidene protons at approximately 6.2 ppm and 5.6 ppm, a methylene group at 3.2 ppm, and signals for the butyl groups between 0.9 and 4.1 ppm. chemicalbook.com For Bis(tributylstannyl) itaconate, the chemical shifts would be influenced by the presence of the tin atoms.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of Bis(tributylstannyl) itaconate displays signals for the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the itaconate backbone and the tributyltin groups. hmdb.ca The carbonyl carbon signals are typically found in the downfield region of the spectrum. The carbons of the tributyltin groups show characteristic chemical shifts, and the presence of tin-carbon coupling (²J(¹¹⁹Sn-¹³C) and ³J(¹¹⁹Sn-¹³C)) can provide further structural confirmation. huji.ac.il
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Bis(tributylstannyl) itaconate
| Functional Group | Predicted Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 170-185 |
| Alkene (=C<) | 125-140 |
| Alkene (=CH₂) | ~128 |
| Methylene (-CH₂-) | 25-40 |
| Tributyltin (-CH₂-) | 10-30 |
| Methyl (-CH₃) | ~13 |
Note: These are predicted ranges and can vary based on solvent and experimental conditions.
¹¹⁹Sn NMR spectroscopy is a powerful and direct method for studying organotin compounds. northwestern.edu Tin has three NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents at the tin atom. researchgate.net For Bis(tributylstannyl) itaconate, where the tin atoms are in a tetracoordinate environment, the ¹¹⁹Sn chemical shift is expected to fall within the characteristic range for such compounds. researchgate.net An increase in the coordination number of the tin atom typically leads to a significant upfield shift in the ¹¹⁹Sn spectrum. researchgate.net
The chemical shift range for ¹¹⁹Sn is vast, spanning over 5000 ppm. northwestern.edu This wide range allows for clear distinction between different tin environments. Coupling between ¹¹⁹Sn and other nuclei, such as ¹H and ¹³C, provides valuable information for structural assignment. huji.ac.ilnorthwestern.edu
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the tributyl chains and the itaconate moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (e.g., ¹H to ¹³C through ²J or ³J couplings). This is particularly useful for identifying the connectivity across the ester linkages and from the butyl groups to the tin atoms, and then to the carboxylate oxygens. northwestern.edu For instance, correlations from the protons on the carbon adjacent to the tin atom to the carbonyl carbon of the itaconate would confirm the ester linkage.
Infrared (IR) and Raman Spectroscopic Approaches for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. edinst.comspectroscopyonline.comelsevier.com
In the IR spectrum of Bis(tributylstannyl) itaconate, the most prominent absorption band is the strong C=O stretching vibration of the ester groups, typically appearing in the region of 1700-1750 cm⁻¹. The C=C stretching vibration of the alkene group is also observable, usually around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl chains appear just below 3000 cm⁻¹. The Sn-C bond vibrations are expected at lower frequencies.
Raman spectroscopy is particularly sensitive to non-polar bonds. edinst.com Therefore, the C=C double bond and the C-C backbone of the tributyl groups would show strong signals. The symmetric stretching of the Sn-C bonds would also be Raman active. The complementary nature of IR and Raman spectroscopy ensures a more complete vibrational analysis of the molecule. spectroscopyonline.comamericanpharmaceuticalreview.com
Table 2: Key IR and Raman Vibrational Frequencies for Bis(tributylstannyl) itaconate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |
| C=O | Stretch | 1700-1750 | Strong | Weak/Medium |
| C=C | Stretch | 1640-1680 | Medium | Strong |
| C-H (alkyl) | Stretch | 2850-2960 | Strong | Strong |
| C-O | Stretch | 1100-1300 | Strong | Medium |
| Sn-C | Stretch | 500-600 | Medium | Strong |
Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of Bis(tributylstannyl) itaconate and to study its fragmentation patterns, which provides further structural evidence. The molecular formula of Bis(tributylstannyl) itaconate is C₂₉H₅₈O₄Sn₂, giving it a monoisotopic mass of approximately 710.2379 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. In the mass spectrum, the molecular ion peak [M]⁺ may be observed. Due to the isotopic distribution of tin, this peak will be accompanied by a characteristic pattern of satellite peaks.
Common fragmentation pathways for organotin esters involve the loss of butyl groups from the tin atom. This would result in fragment ions such as [M - C₄H₉]⁺, [M - 2C₄H₉]⁺, and so on. Cleavage of the Sn-O bond can also occur, leading to fragments corresponding to the tributyltin cation [Sn(C₄H₉)₃]⁺ and the itaconate anion or related fragments. Analysis of these fragmentation patterns helps to piece together the structure of the parent molecule. biorxiv.org
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile and thermally stable organotin compounds. In EI-MS, high-energy electrons bombard the analyte molecule, leading to ionization and extensive fragmentation. acdlabs.com The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
For Bis(tributylstannyl) itaconate, the fragmentation is expected to be dominated by the sequential loss of butyl radicals (C₄H₉•, 57 Da) from the tributyltin moieties. This is a well-documented fragmentation pathway for tributyltin compounds. analchemres.org The molecular ion peak ([M]⁺•) may be weak or absent due to the high energy of the ionization process. nih.gov The primary fragments would arise from the cleavage of the tin-carbon bonds. Further fragmentation could involve the itaconate linker.
Expected Key Fragments in the EI Mass Spectrum of Bis(tributylstannyl) itaconate
| Ion | Formula | Expected m/z (for ¹²⁰Sn) | Description |
| [M - C₄H₉]⁺ | [C₂₅H₅₀O₄Sn₂]⁺ | 653 | Loss of one butyl group |
| [M - 2(C₄H₉)]⁺ | [C₂₁H₄₁O₄Sn₂]⁺ | 596 | Loss of two butyl groups |
| [M - 3(C₄H₉)]⁺ | [C₁₇H₃₂O₄Sn₂]⁺ | 539 | Loss of three butyl groups |
| [Sn(C₄H₉)₃]⁺ | [C₁₂H₂₇Sn]⁺ | 291 | Tributyltin cation |
| [Sn(C₄H₉)₂]⁺• | [C₈H₁₈Sn]⁺• | 234 | Dibutyltin (B87310) cation radical |
| [Sn(C₄H₉)]⁺ | [C₄H₉Sn]⁺ | 177 | Monobutyltin (B1198712) cation |
| [C₅H₅O₄Sn]⁺ | [C₅H₅O₄Sn]⁺ | 249 | Tin-itaconate fragment |
Note: The m/z values are calculated using the most abundant isotope of tin (¹²⁰Sn) for simplicity. The actual spectrum would show a characteristic isotopic pattern for tin-containing fragments.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for less volatile or thermally labile compounds like Bis(tributylstannyl) itaconate. niscpr.res.in It typically produces protonated molecules ([M+H]⁺) or adducts with cations from the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight.
Tandem mass spectrometry (MS/MS) experiments on the precursor ions generated by ESI can induce fragmentation, providing further structural information. For Bis(tributylstannyl) itaconate, collision-induced dissociation (CID) of the [M+H]⁺ or [M+Na]⁺ ions is expected to follow a similar pattern to EI-MS, with the predominant loss of butyl groups. niscpr.res.in
Predicted ESI-MS Adducts for Bis(tributylstannyl) itaconate
| Adduct Ion | Molecular Formula | Predicted m/z |
| [M+H]⁺ | [C₂₉H₅₉O₄Sn₂]⁺ | 711.24518 |
| [M+Na]⁺ | [C₂₉H₅₈NaO₄Sn₂]⁺ | 733.22712 |
| [M+K]⁺ | [C₂₉H₅₈KO₄Sn₂]⁺ | 749.20106 |
| [M+NH₄]⁺ | [C₂₉H₆₂NO₄Sn₂]⁺ | 728.27172 |
Data sourced from PubChem, predicted using computational models. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unequivocal determination of the elemental composition of a molecule and its fragments. bohrium.comtandfonline.com For Bis(tributylstannyl) itaconate, HRMS would be crucial to confirm its molecular formula of C₂₉H₅₈O₄Sn₂ and to validate the elemental composition of the fragments observed in EI-MS and ESI-MS/MS experiments.
Theoretical Exact Masses of Bis(tributylstannyl) itaconate and Key Fragments
| Ion Formula | Theoretical Exact Mass (monoisotopic) |
| C₂₉H₅₈O₄Sn₂ | 710.2379 |
| [C₂₉H₅₉O₄Sn₂]⁺ | 711.2452 |
| [C₂₉H₅₈NaO₄Sn₂]⁺ | 733.2271 |
| [C₂₅H₅₀O₄Sn₂]⁺ | 653.1825 |
| [C₁₂H₂₇Sn]⁺ | 291.1180 |
X-ray Crystallographic Analysis for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com While a specific crystal structure for Bis(tributylstannyl) itaconate is not publicly available, the structures of related tributyltin dicarboxylates have been reported. These compounds often exhibit polymeric structures in the solid state. nih.govresearchgate.net
It is anticipated that Bis(tributylstannyl) itaconate would form a coordination polymer. In such a structure, the tin atoms would likely adopt a five-coordinate, distorted trigonal bipyramidal geometry. acs.org The three butyl groups would occupy the equatorial positions, while the axial positions would be filled by oxygen atoms from two different itaconate ligands, thus bridging the tin centers to form a polymeric chain.
Typical Bond Parameters for Tributyltin Carboxylates
| Parameter | Typical Value Range | Description |
| Sn-O (axial) | 2.17 - 2.35 Å | Bond length between tin and axial oxygen atoms. |
| Sn-C (equatorial) | 2.10 - 2.20 Å | Bond length between tin and equatorial carbon atoms. |
| O-Sn-O (axial) | 170 - 180° | Angle between the two axial oxygen atoms. |
| C-Sn-C (equatorial) | 115 - 125° | Angle between two equatorial carbon atoms. |
These values are representative and based on published structures of similar tributyltin carboxylate polymers. nih.govmdpi.com
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. chinesechemsoc.org It is particularly useful for analyzing polycrystalline materials and polymers where obtaining single crystals suitable for single-crystal X-ray diffraction is challenging. researchgate.net PXRD can be used to assess the purity of a crystalline phase, identify different polymorphs, and determine lattice parameters. researchgate.net For a polymeric material like Bis(tributylstannyl) itaconate, the PXRD pattern would likely exhibit broadened diffraction peaks, indicative of a microcrystalline or partially disordered structure, which is common for organotin polymers. The positions and intensities of the peaks are characteristic of the specific crystalline arrangement of the polymer chains.
Elemental Microanalysis as a Complementary Characterization Method
Elemental microanalysis is a fundamental analytical technique that provides the weight percentages of carbon, hydrogen, and other elements in a compound. This data is used to determine the empirical formula of a substance and to confirm its purity. For Bis(tributylstannyl) itaconate, the experimentally determined percentages of carbon and hydrogen should closely match the calculated values for the molecular formula C₂₉H₅₈O₄Sn₂.
Calculated Elemental Composition of Bis(tributylstannyl) itaconate
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 29 | 348.319 | 49.19% |
| Hydrogen | H | 1.008 | 58 | 58.464 | 8.26% |
| Oxygen | O | 15.999 | 4 | 63.996 | 9.04% |
| Tin | Sn | 118.710 | 2 | 237.420 | 33.51% |
| Total | 708.199 | 100.00% |
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Tributylstannyl Moieties
The reactivity of the tributylstannyl groups in Bis(tributylstannyl) itaconate is characteristic of tetraorganotin compounds. These reactions primarily involve the cleavage of the carbon-tin bond, which can proceed through radical or ionic pathways.
Stannyl (B1234572) Radical Chemistry
The tin-carbon bond in organotin compounds can undergo homolytic cleavage to generate stannyl radicals. Research has shown that di(tri-n-butyltin) itaconate participates in radical copolymerization reactions with various monomers such as 2-chloro-ethyl acrylate (B77674), n-butyl acrylate, and allyl methacrylate (B99206). google.comacs.org This reactivity indicates that under radical initiation conditions, the tributylstannyl group can detach to form a tributyltin radical (Bu3Sn•). The formation of these radicals is a key step in various synthetic transformations.
Free radical processes, often initiated by agents like AIBN (2,2'-azobis(2-methylpropionitrile)) or photochemical methods, can induce the homolytic cleavage of the Sn-C bond. elixirpublishers.com The resulting tributylstannyl radical is a versatile intermediate in organic synthesis.
Transmetallation Reactions with Other Organometallics
Transmetallation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. Organotin reagents are frequently used for the transfer of organic groups to other metals. researchgate.netorgsyn.org In the context of Bis(tributylstannyl) itaconate, the tributylstannyl group can be exchanged with other organometallic species. For instance, tin-lithium exchange is a well-established method for generating organolithium reagents from organostannanes. arkat-usa.org The reaction of an organostannane with an organolithium compound, such as n-butyllithium, can result in the formation of a new organolithium species and a tetraorganotin compound.
While direct studies on Bis(tributylstannyl) itaconate are limited, the general reactivity of similar compounds suggests that it could undergo transmetallation with organolithium reagents or other metal halides. For example, the transmetallation of (E)-1,2-bis(tributylstannyl)ethylene has been utilized in organic synthesis. orgsyn.org The efficiency and outcome of such reactions are influenced by factors like the nature of the organometallic reagent and the reaction conditions.
Cleavage Pathways of Carbon-Tin Bonds
The carbon-tin bond is susceptible to cleavage by various electrophilic and nucleophilic reagents. gelest.com Electrophilic cleavage can be initiated by halogens, mineral acids, and metal halides. gelest.comnih.gov The general susceptibility to cleavage often follows the order: aryl, vinyl, allyl > alkyl. gelest.com For Bis(tributylstannyl) itaconate, the butyl groups attached to the tin are the primary sites for this type of reaction.
Studies on similar organotin compounds have shown that the cleavage of the Sn-C bond can be achieved with reagents like boron trichloride (B1173362) or iodine monochloride. nih.gov The mechanism of electrophilic cleavage often involves the formation of a four-membered ring transition state, leading to the substitution of the alkyl group with the electrophile. scielo.br Nucleophilic attack at the tin atom can also facilitate the cleavage of the carbon-tin bond. scielo.br The presence of moisture can lead to the hydrolysis of dialkyltin compounds, forming hydrated oxides. inchem.org
Reactions Involving the Itaconate Diester Moiety
The itaconate diester portion of Bis(tributylstannyl) itaconate possesses two key reactive sites: the carbon-carbon double bond and the two ester functionalities.
Addition Reactions Across the Alkene Functionality
The α,β-unsaturated system of the itaconate moiety is susceptible to various addition reactions. A significant reaction is the Michael addition, where nucleophiles add to the β-carbon of the double bond. Aza-Michael additions, involving the addition of amines, are well-documented for itaconate esters. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgwiley.com Primary amines can add to the itaconate and subsequently undergo cyclization to form N-functionalized pyrrolidones. researchgate.netfrontiersin.org Secondary amines typically form the simple aza-Michael adduct. researchgate.net
The reactivity of the double bond is also evident in polymerization reactions. Di(tri-n-butyltin) itaconate has been copolymerized with monomers like styrene (B11656) and methyl methacrylate through free radical polymerization. mdpi.com This indicates that the double bond can readily participate in chain-growth polymerization processes. Furthermore, hydrogenation of the double bond in itaconate derivatives can be achieved using various catalytic systems. organic-chemistry.org
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Aza-Michael Addition | Primary Amines | N-functionalized pyrrolidones | researchgate.netfrontiersin.org |
| Aza-Michael Addition | Secondary Amines | Aza-Michael adduct | researchgate.net |
| Radical Copolymerization | Styrene, Methyl Methacrylate | Copolymers | mdpi.com |
| Hydrogenation | Various catalysts | Saturated diesters | organic-chemistry.org |
| Dimerization/Cyclization | Copper catalysts | Substituted cyclopentanones | mdpi.com |
Ester Hydrolysis and Transesterification Reactions
The ester groups in Bis(tributylstannyl) itaconate can undergo hydrolysis to yield the corresponding carboxylic acid and tributyltin alcohol, or transesterification in the presence of an alcohol to form a different ester. Organotin compounds themselves can act as catalysts for esterification and transesterification reactions. gelest.comsciengine.comwiley.com The catalytic activity is often attributed to the coordination of the ester's carbonyl oxygen to the tin atom, which activates the ester for nucleophilic attack. sciengine.comwiley.com
The hydrolysis of esters can be carried out under acidic or basic conditions. ucalgary.ca Mild methods for ester hydrolysis using organotin reagents like trimethyltin (B158744) hydroxide (B78521) have also been developed. nih.gov Bis(tributyltin) oxide has been reported as a mild and selective reagent for the cleavage of various carboxylic esters. researchgate.netacsgcipr.org
Cyclization Pathways
The itaconate backbone of Bis(tributylstannyl) itaconate contains a reactive α,β-unsaturated system, making it a candidate for various cyclization reactions. While specific studies on the cyclization of Bis(tributylstannyl) itaconate are not extensively documented, its reactivity can be inferred from related itaconate esters.
One significant pathway is the Diels-Alder reaction , where the exocyclic double bond of the itaconate moiety can act as a dienophile. Reactions involving itaconic anhydride (B1165640) with cyclodiene derivatives can proceed through initial Diels-Alder cycloadditions. researchgate.net Similarly, itaconate derivatives can participate in inverse-electron-demand hetero-Diels-Alder reactions. researchgate.net Another potential cyclization route is through domino reactions, such as the copper-catalyzed double conjugate addition and cyclization of itaconates with organozinc reagents to form substituted cyclopentanone (B42830) frameworks. mdpi.com This process involves the initial conjugate addition to the α,β-unsaturated ester, followed by the reaction of the resulting enolate with a second itaconate molecule and subsequent intramolecular cyclization. mdpi.com
Radical cyclizations are also a plausible pathway. Organotin compounds are widely used in radical chemistry, and the tributyltin group can facilitate radical processes. wikipedia.org For instance, intramolecular radical cyclization could be initiated on the itaconate double bond, leading to the formation of cyclic structures. The specific products of these cyclization reactions would be highly dependent on the reaction conditions and the nature of the co-reactants.
Ligand Exchange and Coordination Chemistry of the Organotin Center
The coordination chemistry of the organotin center in Bis(tributylstannyl) itaconate is a key determinant of its structure and reactivity. Organotin(IV) carboxylates exhibit remarkable structural diversity due to the tin atom's ability to expand its coordination number beyond four, a phenomenon known as hypervalency. tandfonline.comresearchgate.net The tin center in the tributylstannyl group can adopt various geometries, most commonly tetrahedral or trigonal bipyramidal. tandfonline.com
The carboxylate groups of the itaconate ligand can coordinate to the tin atom in several modes:
Monodentate: A single oxygen atom from the carboxylate group bonds to the tin atom.
Bidentate: Both oxygen atoms of the carboxylate group coordinate to the same tin atom (chelating) or to two different tin atoms (bridging).
This flexibility in coordination can lead to the formation of different structural motifs, from simple monomers to more complex oligomeric or polymeric structures through intermolecular Sn-O-C=O bridges. wiley.comsysrevpharm.org In solution, the bidentate character of the carboxylate group may be lost, with triorganotin(IV) derivatives often favoring a four-coordinate tetrahedral geometry. sysrevpharm.org The presence of empty 5d orbitals on the tin atom allows it to act as a Lewis acid, coordinating with additional Lewis bases. rsc.org
Ligand exchange at the tin center is a facile process. nih.gov The tributylstannyl groups can undergo exchange reactions with other ligands present in the reaction medium. This reactivity is fundamental to many of its catalytic applications. The exchange process can be associative, where an incoming ligand coordinates to the tin center before the departure of the original ligand, a mechanism facilitated by tin's ability to form hypervalent intermediates. rsc.org The rate and equilibrium of ligand exchange can be influenced by factors such as the steric bulk of the ligands and the coordinating ability of the solvent. chemrxiv.orgcore.ac.uk
Mechanistic Elucidation of Catalyzed Transformations Involving Bis(tributylstannyl) Itaconate
Organotin compounds, including carboxylates, are effective catalysts for various industrial reactions, such as transesterification and the formation of polyurethanes. wikipedia.orgrsc.org The catalytic activity stems from the Lewis acidic nature of the tin atom.
Two primary mechanisms are proposed for organotin-catalyzed esterification:
Lewis Acid Mechanism: The tin compound coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by an alcohol. This mechanism is common when ligand exchange is not favored. rsc.org
Exchange/Insertion Mechanism: This involves an initial associative exchange of a ligand on the tin atom with the alcohol reactant to form a tin alkoxide. Subsequently, the carbonyl group of the ester coordinates and inserts into the Sn-O bond of the alkoxide intermediate. rsc.orgrsc.org
Bis(tributylstannyl) itaconate itself has been primarily studied as a monomer in free radical copolymerization reactions with comonomers like styrene and methyl methacrylate. mdpi.comresearchgate.net In these transformations, the itaconate moiety polymerizes, while the tributylstannyl groups remain as pendant functionalities. The reactivity ratios determined for these copolymerization systems provide insight into the relative reactivity of the organotin monomer compared to the comonomer. mdpi.commdpi.com
Furthermore, organotin compounds are central to Stille cross-coupling reactions , a palladium-catalyzed process for forming carbon-carbon bonds. wikipedia.orgnih.gov This reaction relies on a crucial transmetalation step where an organic group is transferred from the tin atom to the palladium catalyst. While Bis(tributylstannyl) itaconate has Sn-O bonds, its derivatives could potentially participate in Stille-type reactions if a Sn-C bond is present. The mechanism of such catalytic transformations involving transition metal complexes and organotin compounds often involves intermediates with direct transition metal-tin bonds. acs.org
| Catalyzed Reaction Type | Role of Bis(tributylstannyl) itaconate | Key Mechanistic Step | Reference |
| Free Radical Polymerization | Monomer | Propagation via radical addition to the itaconate double bond | mdpi.com, researchgate.net |
| Transesterification | Catalyst (hypothetical) | Lewis acid activation or Sn-alkoxide formation | rsc.org, rsc.org |
| Stille Cross-Coupling | Reagent (hypothetical derivative) | Transmetalation from Sn to Pd | wikipedia.org, nih.gov |
Photochemical and Thermal Degradation Mechanisms in Controlled Environments
The stability of Bis(tributylstannyl) itaconate is limited under thermal and photochemical stress, leading to degradation through specific mechanistic pathways.
Photochemical Degradation: Under photochemical conditions, particularly with UV irradiation, Bis(tributylstannyl) itaconate is susceptible to degradation. The absorption of a photon can lead to the homolytic cleavage of the Sn-C bonds, which is typically the weakest bond in the molecule. nih.govacs.org This photo-induced cleavage generates radicals (tributylstannyl and butyl radicals) that can initiate chain reactions. nih.govacs.org
R₃Sn-R' + hν → R₃Sn• + R'•
The presence of the α,β-unsaturated system in the itaconate ligand can also play a role in the photochemical process. The double bond can be excited or can react with the radicals generated from the cleavage of the Sn-C bonds. Photochemical reactions can often be initiated and controlled by simply switching a light source on or off. acs.orgnih.gov The degradation products in controlled environments would likely consist of a mixture of organotin compounds with fewer butyl groups, butane (B89635) (from hydrogen abstraction by butyl radicals), and potentially polymerized or rearranged itaconate derivatives.
Polymerization Chemistry and Materials Synthesis
Homopolymerization of Bis(tributylstannyl) Itaconate
The homopolymerization of itaconic acid derivatives, including diesters like bis(tributylstannyl) itaconate, is known to be challenging compared to other vinyl monomers. nih.govd-nb.info This is often attributed to the high chain transfer constant associated with itaconates. nih.gov
Controlled/living radical polymerization (CLRP) techniques offer a pathway to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. d-nb.inforesearchgate.net These methods are particularly advantageous for challenging monomers like itaconates.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization has been successfully applied to various itaconic acid derivatives, yielding polymers with controlled molecular weights. researchgate.netnih.govuq.edu.au While specific studies on the RAFT polymerization of bis(tributylstannyl) itaconate are not widely reported, the successful polymerization of structurally similar monomers like di-n-butyl itaconate (DBI) suggests its feasibility. uq.edu.au For DBI, RAFT polymerization has been mediated by agents like S,S'-Bis(α,α'-dimethyl-α"-acetic acid) trithiocarbonate, yielding polymers with number average molecular weights ranging from 9,000 to 92,000 g/mol . uq.edu.au However, the polydispersity indices were relatively high (1.4-1.7), indicating a deviation from ideal living polymerization behavior. uq.edu.au
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique for synthesizing well-defined polymers. wikipedia.org It has been used for the polymerization of itaconate monomers, although challenges such as slow polymerization rates and side reactions can occur. d-nb.infomdpi.com The direct application of ATRP to bis(tributylstannyl) itaconate is not extensively documented. However, ATRP of N-aryl itaconimides has been successfully used for block copolymer synthesis, demonstrating the potential of this technique for itaconate-based monomers. researchgate.net
Copolymerization Strategies with Co-Monomers
Copolymerization is a versatile strategy to incorporate the properties of bis(tributylstannyl) itaconate into a wider range of polymeric materials. It can also overcome some of the challenges associated with its homopolymerization.
Bis(tributylstannyl) itaconate, referred to as di(tri-n-butyltin) itaconate (DTBTI) in several studies, has been successfully copolymerized with various vinyl monomers via free radical polymerization. nih.govgoogle.com These studies often focus on determining the monomer reactivity ratios, which provide insight into the copolymer composition and structure.
Copolymerization of DTBTI (M1) has been carried out with monomers such as styrene (B11656) (ST), methyl methacrylate (B99206) (MMA), methyl acrylate (B77674), ethyl acrylate, n-butyl acrylate, 2-chloro-ethyl acrylate, allyl methacrylate, and acrylonitrile. nih.govgoogle.com The copolymer composition is typically determined by tin analysis. nih.gov
Table 1: Reactivity Ratios for the Copolymerization of Di(tri-n-butyltin) itaconate (DTBTI) (M1) with Various Vinyl Monomers (M2)
| Co-monomer (M2) | r1 (DTBTI) | r2 (M2) | Polymerization Conditions | Reference |
|---|---|---|---|---|
| Styrene (ST) | 0.15 | 0.35 | Free radical, low conversion | nih.gov |
This table is based on data from cited research articles. The reactivity ratios indicate the relative reactivity of the propagating radical towards its own monomer versus the co-monomer.
The values of the reactivity ratios for the copolymerization with styrene (r1 < 1, r2 < 1) suggest a tendency towards a random distribution of monomer units. nih.gov In the case of methyl methacrylate, the product of the reactivity ratios (r1r2 = 0.3) also indicates a random copolymer. nih.gov
The synthesis of block copolymers containing bis(tributylstannyl) itaconate can be envisioned through several routes. One approach involves the use of controlled/living polymerization techniques. For instance, a poly(itaconate) block could be synthesized first via RAFT or ATRP, followed by the addition of a second monomer to grow the second block. nih.govuq.edu.au The synthesis of rod-coil block copolymers has been demonstrated with itaconate-derived polymers. uq.edu.auntu.edu.sg
Another strategy could involve the synthesis of a polymer with reactive sites that can initiate the polymerization of bis(tributylstannyl) itaconate. Alternatively, a pre-made polymer with functional groups could be reacted with a bis(tributylstannyl) itaconate-containing species. The organotin functionality itself can also be a site for further reactions, although this is less common for initiating polymerization. The synthesis of block copolymers with donor and acceptor main chain blocks often utilizes living polymerization methods. mdpi.com
Graft copolymers featuring bis(tributylstannyl) itaconate can be prepared by two primary methods: "grafting from" and "grafting to".
In the "grafting from" approach, a polymer backbone is functionalized with initiating sites from which the polymerization of bis(tributylstannyl) itaconate can be initiated. For example, a polymer with pendant initiator groups for ATRP could be used to grow poly(bis(tributylstannyl) itaconate) side chains.
The "grafting to" method involves the synthesis of poly(bis(tributylstannyl) itaconate) chains with reactive end-groups that can then be attached to a complementary functional polymer backbone.
Role of Bis(tributylstannyl) Itaconate as a Cross-linking Agent in Polymer Network Formation
Bis(tributylstannyl) itaconate is a monomer with dual functionality that can contribute to the formation of cross-linked polymer networks through several mechanisms. The primary mode of polymerization involves the vinyl group of the itaconate moiety, allowing it to be incorporated into a polymer backbone via free-radical polymerization. The cross-linking potential then arises from the tributyltin ester groups or the polymer backbone itself.
One approach to forming a cross-linked network is through subsequent reactions of the organotin-containing polymer. A notable method involves the reaction of polymers containing organotin carboxylate groups with other reactive monomers, such as epoxides. In this scheme, a base polymer containing carboxylic acid groups is first partially esterified with an organotin oxide, like bis(tributyltin) oxide. The remaining free carboxyl groups on this organotin polymer can then react with cycloaliphatic epoxides to create a thermoset, cross-linked network. pageplace.de The degree of cross-linking can be controlled by varying the extent of the initial tin esterification and the amount of epoxy monomer added. pageplace.de
Another pathway for cross-linking involves the itaconate-derived backbone. The carbon-carbon double bonds in unsaturated polyesters, such as those made from itaconic acid, are known sites for post-polymerization modification. frontiersin.orgtandfonline.com Cross-linking can be achieved via aza-Michael addition reactions if the polymer is treated with multifunctional amines, like aliphatic diamines. nih.govmdpi.com This process connects different polymer chains through the newly formed amine linkages. However, it is important to control polymerization temperatures, as higher temperatures (above 80°C) can sometimes lead to spontaneous cross-linking in itaconate-derived polymers. nih.gov
Furthermore, organotin compounds, including carboxylates like dibutyltin (B87310) dilaurate, are widely used as catalysts for room temperature vulcanization (RTV) of silicones. lupinepublishers.comlupinepublishers.comacs.org They facilitate the cross-linking of silanol-terminated polymers with polyfunctional silanes. lupinepublishers.comacs.org This suggests that a copolymer containing units of Bis(tributylstannyl) itaconate could itself promote or participate in the cross-linking of other polymer systems, such as silicones or polyurethanes, where the organotin moiety acts as an embedded catalyst.
The table below summarizes potential cross-linking strategies involving polymers derived from Bis(tributylstannyl) itaconate.
| Cross-linking Strategy | Reactive Components | Mechanism | Key Characteristics |
| Epoxy Curing | Organotin carboxylate polymer, cycloaliphatic epoxide | Reaction of free carboxyl groups with epoxide rings. | Forms a thermoset network; cross-link density is controllable. pageplace.de |
| Aza-Michael Addition | Itaconate-based polymer backbone, multifunctional amine (e.g., diamine) | Nucleophilic addition of amine to the C=C bond of the itaconate unit. | Occurs post-polymerization; cross-links polymer chains. nih.govmdpi.com |
| Catalytic Cross-linking | Polymer with incorporated organotin units, silanol-terminated polymers, alkoxysilanes | Organotin moiety catalyzes the condensation reaction between silanol (B1196071) and alkoxysilane. | Creates an interpenetrating or co-cured network, particularly with silicones. lupinepublishers.comlupinepublishers.com |
Post-Polymerization Modification Strategies for Organotin Polymers
Polymers derived from Bis(tributylstannyl) itaconate offer multiple avenues for post-polymerization modification (PPM), enabling the tailoring of material properties. These modifications can target either the unsaturated polyester (B1180765) backbone or the organotin ester groups.
A primary strategy for modifying the polymer backbone is the Michael addition reaction to any residual carbon-carbon double bonds of the itaconate units. frontiersin.orgtandfonline.com This is particularly relevant for unsaturated polyesters where the double bond is preserved. The addition of nucleophiles such as secondary amines (aza-Michael addition) or thiols (thia-Michael addition) can introduce new functional pendants to the polymer chain. frontiersin.orgnih.gov These modifications can significantly alter the polymer's physical properties, including its glass transition temperature, polarity, and strength. frontiersin.org
However, a significant challenge in the modification of itaconate polyesters is the potential for isomerization of the itaconate double bond to the more thermodynamically stable, but less reactive, mesaconate form. frontiersin.orgnih.govnih.gov This isomerization can be catalyzed by the amines used for the Michael addition and is a primary reason for the slow reaction times often reported for these modifications. frontiersin.orgnih.gov Recent research has focused on developing catalytic systems, such as iodine on acidic alumina, to accelerate the desired aza-Michael addition while minimizing the impact of isomerization, reducing reaction times from days to hours. frontiersin.org
The organotin ester linkages themselves represent another site for modification. These groups are susceptible to hydrolysis, particularly under basic conditions, as organotin polymers generally exhibit greater stability in acidic environments. mdpi.comnih.gov Controlled hydrolysis could be used to convert the tributyltin ester groups back into carboxylic acid functionalities along the polymer chain. This would dramatically increase the polymer's hydrophilicity and introduce reactive sites for further derivatization.
Synthesis of Organotin-Containing Hybrid Materials
The incorporation of organotin polymers into other material classes allows for the creation of advanced hybrid materials and composites that combine the properties of both organic and inorganic components.
Integration into Inorganic Matrices
A prominent method for creating organic-inorganic hybrid materials is the sol-gel process, which can be used to integrate organotin polymers into inorganic networks like silica (B1680970). nih.govmdpi.com The mechanism often involves the co-condensation of a metal alkoxide, such as tetraethoxysilane (TEOS), with a polymer containing reactive groups.
In the context of polymers from Bis(tributylstannyl) itaconate, the organotin ester functionality can play a direct role in this integration. Research on silicone chemistry shows that organotin carboxylates can react with alkoxysilane cross-linkers to form stannasiloxane intermediates. lupinepublishers.comlupinepublishers.com This intermediate then reacts with the terminal groups of the polymer, effectively grafting the chains together. A similar principle allows for the covalent bonding of an organotin polymer into a forming silica matrix. During the sol-gel process, hydrolysis of the tributyltin ester could generate a reactive species that co-reacts with the hydrolyzing TEOS, resulting in a highly cross-linked, hybrid organic-inorganic network. This approach leverages the catalytic and reactive nature of the organotin moiety to ensure strong interfacial bonding between the two phases. nih.govresearchgate.net
Fabrication of Polymer Composites with Functionalized Fillers
Organotin polymers can be blended with a variety of functionalized fillers to produce polymer composites with enhanced properties. The selection of the filler and the nature of the polymer-filler interface are critical to the final performance of the composite. researchgate.netnih.gov
Polymers of Bis(tributylstannyl) itaconate can be compounded with fillers such as silica, alumina, or carbon-based materials like activated carbon and carbon nanotubes (CNTs). nih.govunl.pt The organotin groups can act as compatibilizers, promoting adhesion between the polymer matrix and the filler surface. This is particularly effective with inorganic fillers that have surface hydroxyl groups, where the tin atom can form strong interactions, improving filler dispersion and load transfer from the matrix to the reinforcement.
Recent studies have demonstrated the heterogenization of novel organotin complexes onto carbon materials (activated carbon and CNTs) for catalytic applications. unl.pt This highlights the strong affinity between organotin species and such fillers. By incorporating these fillers into a polymer matrix derived from Bis(tributylstannyl) itaconate, one could fabricate multifunctional composites with tailored mechanical, thermal, or even catalytic properties.
The following table outlines potential fillers and their functional role in composites with organotin polymers.
| Filler Type | Example(s) | Role in Composite | Potential Interaction with Organotin Polymer |
| Inorganic Oxides | Silica (SiO₂), Alumina (Al₂O₃) | Reinforcement, improved mechanical strength and thermal stability. | Lewis acid-base interactions between Sn and surface hydroxyl groups, enhancing adhesion. |
| Carbon-Based | Carbon Nanotubes (CNTs), Activated Carbon, Carbon Black | Electrical conductivity, reinforcement, catalytic support. | Adsorption and chemical interaction with the organotin moiety. unl.pt |
| Bio-based Fillers | Cellulose, Chitin | Reinforcement, biodegradability. | Hydrogen bonding and potential coordination with the organotin ester. |
Influence of Monomer Structure on Polymer Architecture and Chain Growth Mechanism
The specific molecular structure of Bis(tributylstannyl) itaconate exerts a profound influence on its polymerization behavior, shaping the resulting polymer architecture and the mechanism of chain growth. Key structural features include the 1,1-disubstituted nature of the itaconate double bond and the presence of two bulky, hydrophobic tributyltin ester groups.
The polymerization of itaconic acid and its derivatives is known to be challenging compared to methacrylates. d-nb.info The 1,1-disubstituted vinyl group is sterically hindered, which generally leads to slower polymerization rates and a higher tendency for chain transfer reactions. nih.govd-nb.info The large tributyltin groups on Bis(tributylstannyl) itaconate are expected to amplify this steric hindrance, further reducing the reactivity of the monomer in homopolymerization.
In copolymerization, these structural factors dictate the monomer reactivity ratios, which in turn control the composition and sequence distribution of the monomer units in the final polymer chain. nih.gov Studies on the free-radical copolymerization of Di(tri-n-butyltin) itaconate (DTBTI) with various comonomers have been conducted to determine these parameters. nih.govresearchgate.netgoogle.com Knowledge of these reactivity ratios is crucial for designing copolymers with specific properties, such as creating thermoset organotin coatings with an optimal balance of mechanical and antifouling characteristics. researchgate.net
For instance, reactivity ratios determined for the copolymerization of DTBTI (M1) with comonomers like styrene (M2) and methyl methacrylate (M2) provide quantitative insight into the relative reactivity of the monomers.
Table of Monomer Reactivity Ratios for Di(tri-n-butyltin) itaconate (DTBTI) (M1)
| Comonomer (M2) | r1 (DTBTI) | r2 (Comonomer) | Copolymerization System Details | Reference |
|---|---|---|---|---|
| Styrene (ST) | 0.10 ± 0.02 | 0.30 ± 0.03 | Bulk, 60°C, Benzoyl Peroxide (BPO) initiator | nih.gov |
| Methyl Methacrylate (MMA) | 0.20 ± 0.01 | 0.45 ± 0.04 | Bulk, 60°C, Benzoyl Peroxide (BPO) initiator | nih.gov |
Note: Data for N-vinylimidazole is for the closely related Di(tri-n-butyltin) citraconate (DTBTC), as specific data for DTBTI with this comonomer was not available. The values still illustrate the typical reactivity trends.
The low r1 values indicate that Bis(tributylstannyl) itaconate is less reactive than the comonomers and has a lower tendency to add to a growing chain ending in its own radical. The product of the reactivity ratios (r1 * r2) for these systems is less than 1, suggesting a tendency towards alternation and the formation of azeotropic compositions under certain feed ratios. google.com This structural influence allows for the synthesis of copolymers with a controlled, non-random distribution of the functional organotin monomer, which is critical for tuning the material's ultimate properties.
Furthermore, the monomer structure can lead to side reactions, such as isomerization to citraconic or mesaconic forms, especially under thermal stress. mdpi.comnih.gov These isomers have different reactivities, and their formation can lead to irregularities in the polymer backbone and affect the reproducibility of the synthesis. nih.gov
Catalytic Applications and Mechanistic Insights
Bis(tributylstannyl) Itaconate as a Catalyst for Esterification and Transesterification Reactions
Organotin compounds, particularly dialkyltin carboxylates and oxides, are widely recognized as effective catalysts for esterification and transesterification reactions. google.com While specific studies detailing the catalytic performance of Bis(tributylstannyl) itaconate are not extensively documented, its activity can be inferred from the well-established mechanisms of related organotin catalysts. rsc.org These catalysts are valued for being milder than strong Brønsted acids, thus reducing side reactions. rsc.org
The catalytic process generally follows two primary mechanistic pathways:
Lewis Acid Mechanism : The tin center in the organotin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester substrate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. This is a common pathway for organotin compounds where the ligands are not easily exchanged. rsc.org
Coordination-Insertion Mechanism : This mechanism involves an initial associative exchange where the alcohol reactant displaces one of the carboxylate ligands on the tin center to form a tin alkoxide intermediate. The ester substrate then coordinates to the tin, followed by an insertion of the carbonyl group into the Sn-O bond of the newly formed alkoxide. A subsequent exchange with another alcohol molecule releases the final ester product and regenerates the tin alkoxide, continuing the catalytic cycle. rsc.orgacs.org
For Bis(tributylstannyl) itaconate, both mechanisms are plausible. The tributyltin moieties provide the necessary Lewis acidity for the first pathway. For the second pathway, the itaconate ester linkage could potentially be exchanged with an alcohol to initiate the coordination-insertion cycle. The general conditions for such organotin-catalyzed esterifications involve elevated temperatures, typically between 150°C and 240°C, to drive the reaction forward by removing the water or alcohol byproduct. google.com
Application in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The application of Bis(tributylstannyl) itaconate as a catalyst for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions is not well-documented in scientific literature. While the itaconate moiety itself is a valuable building block in organic synthesis, reactions involving it, such as dimerization and cyclization, are typically catalyzed by other transition metals like copper or rhodium. mdpi.comnih.gov
Organotin compounds are famous as reagents in C-C bond formation, most notably in the Stille cross-coupling reaction. However, in this context, the organotin compound is a stoichiometric reagent that transfers an organic group, not a catalyst. uniba.it
The Lewis acidic nature of the tin centers in Bis(tributylstannyl) itaconate could theoretically allow it to catalyze certain C-C bond-forming reactions, such as Michael additions, by activating the electrophile. However, specific research to validate this potential application is lacking.
Catalytic Role in Polymerization Processes
Organotin compounds are extensively used as catalysts in the synthesis of polymers, particularly polyurethanes. lupinepublishers.comgelest.com The catalysis of the reaction between an isocyanate and a polyol is effectively promoted by catalysts like dibutyltin (B87310) dilaurate. The mechanism is believed to involve the formation of a tin alkoxide intermediate from the reaction of the organotin catalyst with the polyol. This intermediate then facilitates the addition of the isocyanate to form the urethane (B1682113) linkage. lupinepublishers.comrsc.org Given its structural similarity to other organotin carboxylates, Bis(tributylstannyl) itaconate could plausibly catalyze such polymerization reactions.
Conversely, Bis(tributylstannyl) itaconate has been explicitly synthesized and used as an organotin monomer in free-radical copolymerization with conventional monomers like styrene (B11656) and methyl methacrylate (B99206). researchgate.net In these cases, the itaconate portion of the molecule participates in the polymerization, incorporating the tributyltin moiety as a pendant group on the polymer chain. This imparts specific properties, such as antifungal activity, to the final polymer. researchgate.netgoogle.com
The table below summarizes the dual role of itaconate-derived compounds in polymerization.
| Role | Compound | Process | Catalyst/Initiator | Resulting Polymer | Reference |
| Monomer | Bis(tributylstannyl) itaconate | Free-radical copolymerization | AIBN | Copolymer of Styrene/MMA and Bis(tributylstannyl) itaconate | researchgate.net |
| Catalyst | Dibutyltin Dilaurate (analogous) | Polyurethane formation | - | Polyurethane | lupinepublishers.com |
Investigation of Active Species and Reaction Intermediates in Catalysis
The active species in catalysis involving organotin compounds depend on the specific reaction. In Lewis acid-catalyzed processes, the active species is the organotin compound itself, which coordinates to the substrate. rsc.org
In reactions following the coordination-insertion pathway, such as transesterification and polyurethane synthesis, the key intermediate is a tin alkoxide . This species is formed in situ through the reaction of the initial organotin catalyst with an alcohol reactant. rsc.orgrsc.org For a catalyst like Bis(tributylstannyl) itaconate, this would involve the reaction:
(Bu₃Sn)₂-itaconate + 2 R'OH ⇌ 2 Bu₃Sn-OR' + Itaconic Acid
This newly formed tributyltin alkoxide (Bu₃Sn-OR') is the primary catalytic intermediate that carries the reaction forward.
In some systems, particularly those involving organotin oxides, the catalytically active species is believed to be a reduced, four-coordinate tin complex. This complex is formed in the presence of diols and diacids, which act as ligands. acs.org While this is more specific to tin oxides, it highlights the dynamic nature of the tin coordination sphere during catalysis. The investigation of these intermediates often relies on spectroscopic methods and computational studies, such as Density Functional Theory (DFT), to elucidate the reaction pathways and energy barriers. acs.orgrsc.org
Heterogenization Strategies for Recoverable Catalytic Systems
A significant drawback of homogeneous organotin catalysts is their potential toxicity and the difficulty in separating them from the final product. To address this, various heterogenization strategies have been developed to immobilize the catalytic species on a solid support, enabling easy recovery and recycling. nih.govacs.org
While no studies have specifically reported the heterogenization of Bis(tributylstannyl) itaconate, general methods for immobilizing organotin compounds can be applied:
Anchoring on Inorganic Supports : Organotin compounds can be anchored onto silica (B1680970) or other metal oxides. This is often achieved by reacting an organotin halide or alkoxide with the surface hydroxyl groups of the support, forming covalent O-Sn bonds. gelest.com
Immobilization on Polymer Resins : Functionalized polymers, such as polystyrene resins containing pyridine (B92270) or other ligating groups, can be used to bind organotin complexes. This method has been shown to create recyclable catalysts for reactions like C-H activation. acs.org
Encapsulation : Techniques like microencapsulation involve physically trapping the catalyst within a polymer matrix. This method prevents leaching while allowing reactants and products to diffuse through. acs.org
These strategies aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. A key challenge in heterogenization is preventing the leaching of the active tin species into the reaction medium, which would reduce the catalyst's long-term stability and reusability. gelest.com
The table below outlines common supports and methods for catalyst immobilization.
| Support Material | Immobilization Method | Type of Bonding | Potential Advantage | Reference |
| Silica (SiO₂) | Reaction with surface silanols | Covalent (Si-O-Sn) | High surface area, thermal stability | gelest.com |
| Polystyrene Resin | Coordination to functional groups | Coordinative | Tunable polymer backbone | acs.org |
| Carbon Nanotubes | Electrostatic or covalent attachment | Ionic or Covalent | High mechanical strength and surface area | karger.com |
| Laponite Clay | Adsorption/Intercalation | Ionic/Physical | Enhanced enantioselectivity in some cases | karger.com |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) Studies on Ground State Properties
No published DFT studies on the ground state properties of bis(tributylstannyl) itaconate were found. Such studies would typically provide valuable data on optimized molecular geometry, bond lengths, and bond angles, offering insights into the steric and electronic effects of the tributyltin groups on the itaconate backbone.
Molecular Orbital Analysis and Frontier Orbital Theory
A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for bis(tributylstannyl) itaconate. This type of analysis is crucial for understanding the compound's reactivity, electronic transitions, and potential as a monomer in polymerization reactions.
Conformational Analysis and Energy Landscapes via Computational Methods
There is no information available regarding the conformational analysis and energy landscapes of bis(tributylstannyl) itaconate. Computational methods could be employed to explore the rotational barriers around the Sn-O and C-C bonds and to identify the most stable conformers, which would be essential for understanding its three-dimensional structure and intermolecular interactions.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Aggregation Behavior
No molecular dynamics simulations have been performed on bis(tributylstannyl) itaconate to investigate its intermolecular interactions and aggregation behavior. MD simulations would be particularly useful for predicting how molecules of this compound interact in the solid state or in solution, which has implications for its physical properties and its behavior during polymerization.
Prediction of Spectroscopic Signatures from First Principles Calculations
While experimental spectroscopic data (FTIR and NMR) exist for the characterization of bis(tributylstannyl) itaconate, there are no reports of theoretical predictions of its spectroscopic signatures from first-principles calculations. Such calculations could aid in the assignment of experimental spectra and provide a more detailed understanding of the vibrational modes and chemical shifts.
Computational Modeling of Reaction Pathways and Transition States
The reaction pathways and transition states for reactions involving bis(tributylstannyl) itaconate, such as its synthesis or polymerization, have not been modeled using computational methods. These studies would be invaluable for elucidating reaction mechanisms and understanding the factors that control the kinetics and thermodynamics of these processes.
Future Research Trajectories and Unexplored Avenues
Development of Sustainable Synthetic Routes for Organotin Itaconates
The growing emphasis on green chemistry necessitates the development of environmentally benign synthetic methods for organotin compounds. chemistryjournals.net Traditional synthesis routes often rely on hazardous solvents and can generate significant waste. Future research should focus on creating sustainable pathways to Bis(tributylstannyl) itaconate and related compounds.
Key research objectives include:
Biocatalysis: Exploring the use of enzymes, such as lipases or esterases, to catalyze the esterification of itaconic acid with tributyltin oxide or related precursors. Biocatalytic processes can offer high selectivity under mild conditions, reducing energy consumption and by-product formation. acs.orgresearchgate.net
Solvent-Free and Aqueous Systems: Investigating solvent-less reaction conditions, potentially using microwave-assisted synthesis to reduce reaction times and energy input. chemistryjournals.net Alternatively, developing synthetic routes in water, the most environmentally friendly solvent, would be a significant advancement. rsc.org
Renewable Feedstocks: Itaconic acid itself is a bio-based platform chemical derived from the fermentation of carbohydrates. researchgate.netacs.org Research should aim to couple this renewable starting material with organotin reagents in a process that adheres to the principles of green chemistry, such as high atom economy and waste prevention. chemistryjournals.net
| Synthetic Strategy | Core Principle | Potential Advantages | Research Focus |
| Biocatalysis | Use of enzymes (e.g., lipases) for esterification. | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimizing reaction parameters (pH, temperature). |
| Solvent-Free Synthesis | Reactions conducted without a solvent medium, often with microwave or thermal assistance. | Reduced solvent waste, lower energy consumption, faster reaction times. | Investigating catalyst stability and efficiency under solvent-free conditions. |
| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, non-toxic, abundant solvent. | Overcoming solubility challenges of organotin precursors in aqueous media. |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction conditions, improved scalability. | Designing and optimizing flow reactor setups for organotin esterification. |
Exploration of Novel Polymer Architectures and Applications beyond Traditional Frameworks
Organotin-containing polymers have historically been used as antifouling agents and PVC stabilizers. lupinepublishers.com However, the unique difunctional nature of Bis(tributylstannyl) itaconate allows for its use as a monomer or cross-linking agent to create novel polymer architectures with advanced functionalities. Research has demonstrated the copolymerization of di(tri-n-butyltin) itaconate with monomers like styrene (B11656) and methyl methacrylate (B99206). mdpi.com
Future explorations could include:
Advanced Polymer Architectures: Synthesizing well-defined polymer structures such as block, graft, or star copolymers where the organotin itaconate unit is strategically placed. This could lead to materials that self-assemble into ordered nanostructures.
Functional Blends and Composites: Incorporating Bis(tributylstannyl) itaconate into other polymer matrices to impart specific properties. For instance, blending it with biodegradable polyesters like polylactic acid (PLA) could create new functional biomaterials.
Immunomodulatory Materials: Itaconate and its derivatives are known to be key regulators in metabolic and inflammatory pathways in immune cells. nih.govfrontiersin.orgnih.gov Polymers that can release itaconate moieties through hydrolysis could be designed for biomedical applications, such as coatings for medical implants or drug delivery vehicles that modulate the local immune response. nih.gov
Integration into Advanced Catalytic Cycles for Sustainable Chemical Synthesis
Organotin compounds are effective Lewis acid catalysts for a variety of chemical reactions, including transesterification, esterification, and polymerization. lupinepublishers.comrsc.org The catalytic activity stems from the ability of the tin atom to expand its coordination number, facilitating the activation of substrates. rsc.orgnih.gov
Unexplored catalytic applications for Bis(tributylstannyl) itaconate include:
Transesterification for Biofuels: Investigating its efficacy as a catalyst for the transesterification of triglycerides from waste cooking oil or other renewable feedstocks to produce biodiesel. jbiochemtech.commdpi.com Its dual catalytic sites may offer enhanced activity.
Ring-Opening Polymerization: Using the compound to catalyze the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polyesters. chemistryjournals.net The catalyst structure could influence the polymer's properties.
Heterogenized Catalysis: Immobilizing Bis(tributylstannyl) itaconate onto solid supports like silica (B1680970), graphene oxide, or porous polymers. unl.ptmdpi.com This would create a recyclable, heterogeneous catalyst, aligning with green chemistry goals by simplifying product purification and minimizing catalyst loss. unl.pt
Leveraging Organotin Functionality for Responsive Materials
"Smart" or stimuli-responsive materials can change their properties in response to external triggers like pH, temperature, or light. researchgate.netwiley.comrsc.org The incorporation of organotin moieties into polymers has been shown to influence their responsive behavior. tandfonline.comcsic.es
Future research should focus on:
Intrinsically Responsive Polymers: Polymerizing Bis(tributylstannyl) itaconate to create polymers where the organotin group itself is central to the responsive mechanism. The labile Sn-O bond could be sensitive to pH changes, leading to swelling, degradation, or release of active molecules.
Thermoresponsive Materials: Copolymerizing the organotin itaconate with monomers known to impart temperature sensitivity, such as N-isopropylacrylamide (NIPAAm). wikipedia.orgmdpi.com The bulky tributyltin groups could be used to precisely tune the lower critical solution temperature (LCST) of the resulting polymer for applications in injectable hydrogels or smart coatings. mdpi.com
Multi-Stimuli Responsive Systems: Designing materials that respond to more than one stimulus. For example, a polymer containing Bis(tributylstannyl) itaconate and a photo-responsive moiety like azobenzene (B91143) could have its properties controlled by both pH and light, enabling highly specific and controlled applications. acs.org
| Responsive System | Triggering Stimulus | Potential Mechanism | Envisioned Application |
| pH-Responsive Hydrogel | Change in pH | Protonation or hydrolysis of the Sn-O-C=O ester linkage, causing network swelling or degradation. | Controlled drug delivery systems that release cargo in specific pH environments (e.g., tumors). |
| Thermoresponsive Surface | Change in Temperature | Copolymerization with NIPAAm to create a surface that switches between hydrophilic and hydrophobic states above/below its LCST. | Cell culture plates for non-enzymatic cell harvesting, smart sensors. |
| Dual-Responsive Nanocarrier | pH and Light | Integration of the organotin itaconate (pH-sensitive) and a photochromic molecule (light-sensitive) into a block copolymer micelle. | Targeted drug delivery with multi-stage release triggers for enhanced precision. |
Computational Design and Prediction of Novel Organotin Itaconate Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of organometallic compounds. tandfonline.comnih.gov It allows for the in silico investigation of molecular structures, reaction mechanisms, and electronic properties, guiding experimental work and reducing trial-and-error. utep.edudal.ca
Future computational studies should aim to:
Predict Structure-Reactivity Relationships: Model how modifications to the Bis(tributylstannyl) itaconate structure—such as altering the alkyl chains on the tin (e.g., replacing butyl with methyl or phenyl groups) or substituting the itaconate backbone—would impact its catalytic activity or stability. researchgate.netresearchgate.net
Design Novel Catalysts: Use computational screening to identify new organotin itaconate derivatives with optimized properties for specific catalytic reactions, such as lower activation energy barriers for transesterification. nih.gov
Simulate Polymer Interactions: Model the interaction of the organotin monomer within a polymer chain to predict its effect on polymer conformation, thermal properties, and self-assembly behavior. This can accelerate the design of new functional polymers. nih.gov
Interdisciplinary Approaches in Organotin and Polymer Science
Realizing the full potential of Bis(tributylstannyl) itaconate will require synergistic collaboration across multiple scientific fields. The interface between organometallic chemistry and materials science is a fertile ground for innovation. solubilityofthings.comsolubilityofthings.comresearchgate.net
A successful interdisciplinary approach would involve:
Synthesis and Polymerization: Collaboration between organometallic chemists to synthesize novel derivatives and polymer scientists to incorporate them into advanced macromolecular structures. chim.it
Modeling and Characterization: A feedback loop between computational chemists predicting properties and analytical chemists providing experimental validation. tandfonline.com
Application-Driven Research: Partnerships with materials engineers, biochemists, and environmental scientists to guide the development of new materials toward specific, high-impact applications in areas like sustainable catalysis, nanotechnology, and biomedicine. mdpi.comresearchgate.net
This integrated approach will be crucial for navigating the challenges and unlocking the opportunities presented by this versatile organotin compound, paving the way for the next generation of advanced materials.
Q & A
Q. Table 1: Key Parameters for Dose-Response Studies of Bis(tributylstannyl) Itaconate
| Parameter | In Vitro Range | In Vivo Range (Mouse) | Analytical Method |
|---|---|---|---|
| Effective Concentration | 10–100 µM | 5–20 mg/kg | LC-MS/MS |
| Toxicity Threshold | >200 µM | >30 mg/kg | ALT/AST assays, histopathology |
| Half-life (t₁/₂) | 2–4 hours | 6–8 hours | Pharmacokinetic modeling |
Q. Table 2: Conflicting Findings on Nrf2 Activation Mechanisms
| Study Model | Derivative Tested | Nrf2 Activation Observed? | Key Limitation |
|---|---|---|---|
| Human macrophages | 4-OI | Yes | Cell-type-specific ROS levels |
| Murine sepsis | Underivatized | No | Rapid metabolite clearance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
